

Ethyl 2,4,5-trifluorobenzoylacetate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4,5-trifluorobenzoylacetate*

Cat. No.: *B153913*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β -ketoester of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, a probable synthesis method, and its notable applications, with a focus on its role as a key building block for fluoroquinolone antibiotics.

Chemical Structure and Identification

Ethyl 2,4,5-trifluorobenzoylacetate is characterized by a central β -ketoester functionality attached to a 2,4,5-trifluorophenyl group.

Identifier	Value
IUPAC Name	ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1]
CAS Number	98349-24-7[1]
Molecular Formula	C ₁₁ H ₉ F ₃ O ₃ [1]
Molecular Weight	246.18 g/mol [2]
Canonical SMILES	CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[1]
InChI Key	OTCJYVJORKMTHX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically an off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Melting Point	66-68 °C	[2]
Boiling Point	92 °C at 0.08 Torr	[2]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.26 ± 0.50	[2]
Solubility	Soluble in Toluene	[2]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2,4,5-trifluorobenzoylacetate** is not readily available in the surveyed literature, a probable and widely practiced method for the synthesis of β-ketoesters is the Claisen condensation. This

reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base.

A likely synthetic route for **Ethyl 2,4,5-trifluorobenzoylacetate** involves the Claisen condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is outlined below.^[3]

Probable Experimental Protocol: Claisen Condensation

Reactants:

- Ethyl 2,4,5-trifluorobenzoate
- Ethyl acetate
- Sodium ethoxide (or another strong base like sodium hydride)
- Anhydrous ethanol (as solvent)
- Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of ethyl acetate.
- Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

- The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to neutralize the base and protonate the resulting β -ketoester enolate.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure **Ethyl 2,4,5-trifluorobenzoylacetate**.

Spectral Data (Predicted)

As experimental spectral data for **Ethyl 2,4,5-trifluorobenzoylacetate** is not widely available, this section provides predicted spectral characteristics based on its structure. These predictions are valuable for the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)

- Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.
- Methylene group (-COCH₂CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical shift of this peak can be variable due to keto-enol tautomerism.
- Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

¹³C NMR Spectroscopy (Predicted)

- Ethyl group (-CH₂CH₃): A signal around 14 ppm for the methyl carbon and a signal around 61 ppm for the methylene carbon.
- Methylene group (-COCH₂CO-): A signal around 45-50 ppm.

- Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200 ppm.
- Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).

Infrared (IR) Spectroscopy (Predicted)

- C=O stretching (ester): A strong absorption band around $1735\text{-}1750\text{ cm}^{-1}$.
- C=O stretching (ketone): A strong absorption band around $1680\text{-}1715\text{ cm}^{-1}$.
- C-F stretching: Strong absorption bands in the region of $1000\text{-}1400\text{ cm}^{-1}$.
- Aromatic C=C stretching: Bands of variable intensity in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-H stretching (aromatic and aliphatic): Bands in the $2850\text{-}3100\text{ cm}^{-1}$ region.

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): A peak at $\text{m/z} = 246$.
- Major Fragmentation Patterns: Loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) to give a fragment at $\text{m/z} = 201$. Loss of the ethyl group ($-\text{C}_2\text{H}_5$) to give a fragment at $\text{m/z} = 217$. A prominent peak corresponding to the 2,4,5-trifluorobenzoyl cation at $\text{m/z} = 159$.

Applications in Drug Development

Ethyl 2,4,5-trifluorobenzoylacetate is a crucial intermediate in the synthesis of several important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a key starting material for the construction of the quinolone core. One prominent example is its use in the synthesis of Sitaflloxacin, a broad-spectrum fluoroquinolone antibiotic.

The general synthetic strategy involves the reaction of **Ethyl 2,4,5-trifluorobenzoylacetate** with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate is then reacted with a primary amine, which displaces the alkoxy group. Subsequent intramolecular cyclization under basic conditions leads to the formation of the core quinolone ring system.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,4,5-trifluorobenzoylacetate Online | Ethyl 2,4,5-trifluorobenzoylacetate Manufacturer and Suppliers [scimodify.com]
- 2. Ethyl 2,4,5-trifluorobenzoylacetate Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Ethyl 2,4,5-trifluorobenzoylacetate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153913#ethyl-2-4-5-trifluorobenzoylacetate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b153913#ethyl-2-4-5-trifluorobenzoylacetate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com